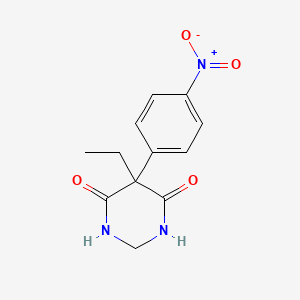
5-Ethyl-5-(4-nitrophenyl)dihydropyrimidine-4,6(1H,5H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Ethyl-5-(4-nitrophenyl)dihydropyrimidine-4,6(1H,5H)-dione is a compound belonging to the class of dihydropyrimidines Dihydropyrimidines are known for their diverse biological activities and have been studied for their potential therapeutic applications
Métodos De Preparación
The synthesis of 5-Ethyl-5-(4-nitrophenyl)dihydropyrimidine-4,6(1H,5H)-dione typically involves the reaction of ethyl acetoacetate, urea, and 4-nitrobenzaldehyde under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as piperidine, and under reflux conditions. The reaction mixture is then cooled, and the product is isolated through filtration and recrystallization.
Análisis De Reacciones Químicas
5-Ethyl-5-(4-nitrophenyl)dihydropyrimidine-4,6(1H,5H)-dione undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group can be replaced by other substituents.
Condensation: The compound can participate in condensation reactions with other aldehydes or ketones to form more complex structures.
Aplicaciones Científicas De Investigación
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound has shown potential as an antimicrobial and antiviral agent.
Medicine: Research has indicated its potential use in the treatment of neurodegenerative diseases due to its neuroprotective properties.
Industry: It can be used in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of 5-Ethyl-5-(4-nitrophenyl)dihydropyrimidine-4,6(1H,5H)-dione involves its interaction with specific molecular targets. The compound has been shown to inhibit certain enzymes and pathways, leading to its biological effects. For example, it may inhibit the NF-kB inflammatory pathway, reducing inflammation and providing neuroprotection.
Comparación Con Compuestos Similares
5-Ethyl-5-(4-nitrophenyl)dihydropyrimidine-4,6(1H,5H)-dione can be compared with other dihydropyrimidine derivatives:
5-Methyl-5-(4-nitrophenyl)dihydropyrimidine-4,6(1H,5H)-dione: Similar structure but with a methyl group instead of an ethyl group.
5-Phenyl-5-(4-nitrophenyl)dihydropyrimidine-4,6(1H,5H)-dione: Contains a phenyl group instead of an ethyl group.
5-Ethyl-5-(4-chlorophenyl)dihydropyrimidine-4,6(1H,5H)-dione: Contains a chlorophenyl group instead of a nitrophenyl group.
These compounds share similar core structures but differ in their substituents, leading to variations in their chemical and biological properties
Propiedades
Número CAS |
58061-81-7 |
|---|---|
Fórmula molecular |
C12H13N3O4 |
Peso molecular |
263.25 g/mol |
Nombre IUPAC |
5-ethyl-5-(4-nitrophenyl)-1,3-diazinane-4,6-dione |
InChI |
InChI=1S/C12H13N3O4/c1-2-12(10(16)13-7-14-11(12)17)8-3-5-9(6-4-8)15(18)19/h3-6H,2,7H2,1H3,(H,13,16)(H,14,17) |
Clave InChI |
CIKVPQBQLRWWAT-UHFFFAOYSA-N |
SMILES canónico |
CCC1(C(=O)NCNC1=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






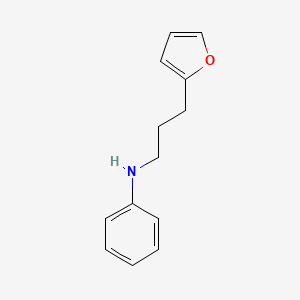



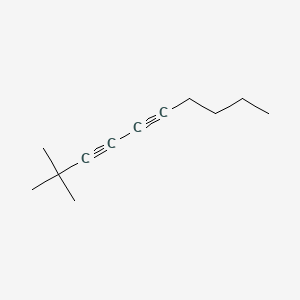
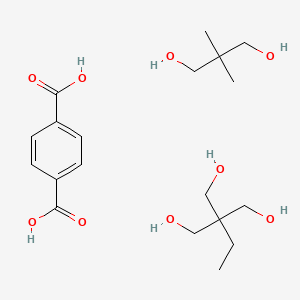
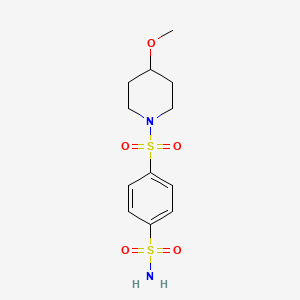

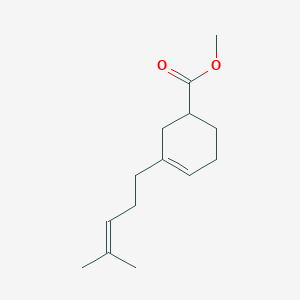
![Acetamide, N-[[2-[(4-nitrophenyl)amino]-3-pyridinyl]sulfonyl]-](/img/structure/B14628708.png)
